![molecular formula C15H9ClN4O7S B13808597 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 530146-17-9](/img/structure/B13808597.png)
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of chloro, dinitrobenzoyl, and carbamothioylamino groups attached to a benzoic acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzoic acid to produce 4-chloro-3,5-dinitrobenzoic acid. This intermediate is then reacted with a suitable carbamothioylating agent to introduce the carbamothioylamino group. The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like ultrahigh-performance liquid chromatography (UHPLC) for purification .
化学反応の分析
Types of Reactions
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acids.
科学的研究の応用
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialized chemicals and materials
作用機序
The mechanism of action of 4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting biochemical pathways. The nitro groups play a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Similar Compounds
4-Chloro-3,5-dinitrobenzoic acid: Shares the chloro and dinitro groups but lacks the carbamothioylamino group.
3,5-Dinitrobenzoic acid: Lacks the chloro and carbamothioylamino groups.
4-Chlorobenzoic acid: Lacks the dinitro and carbamothioylamino groups
Uniqueness
4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of all three functional groups (chloro, dinitrobenzoyl, and carbamothioylamino) on a single benzoic acid core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications .
特性
CAS番号 |
530146-17-9 |
|---|---|
分子式 |
C15H9ClN4O7S |
分子量 |
424.8 g/mol |
IUPAC名 |
4-chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H9ClN4O7S/c16-11-2-1-7(14(22)23)5-12(11)17-15(28)18-13(21)8-3-9(19(24)25)6-10(4-8)20(26)27/h1-6H,(H,22,23)(H2,17,18,21,28) |
InChIキー |
RHGXSCSXCFPGGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


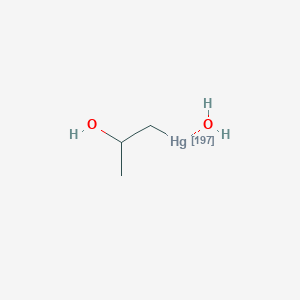
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
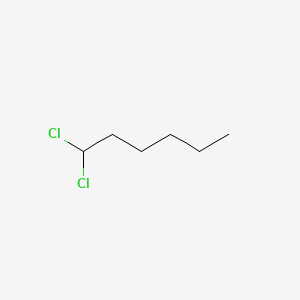
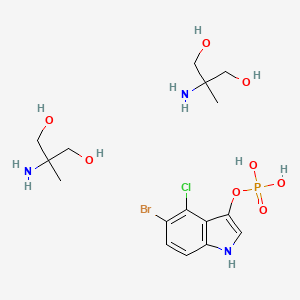
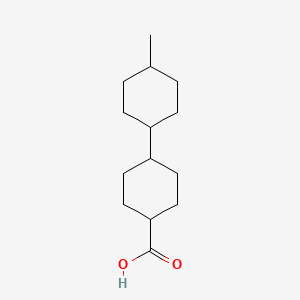
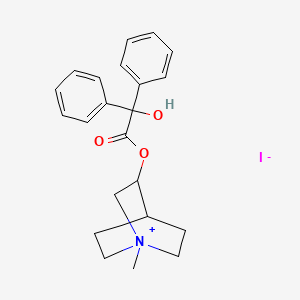
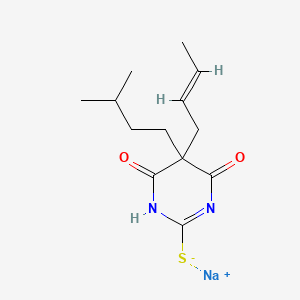
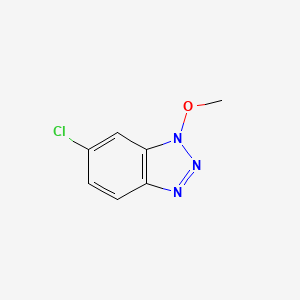
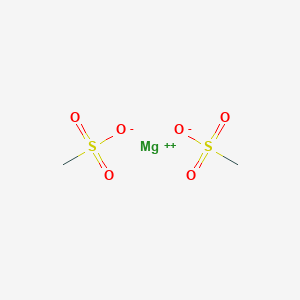
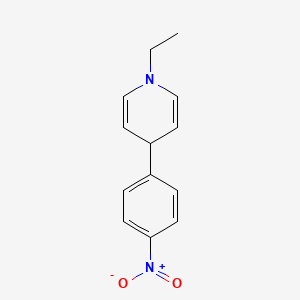
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
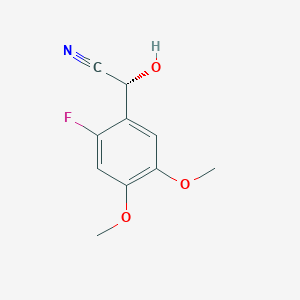
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
